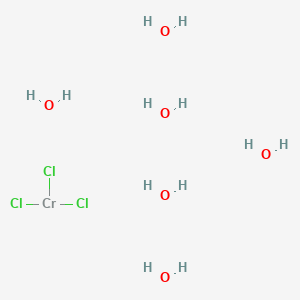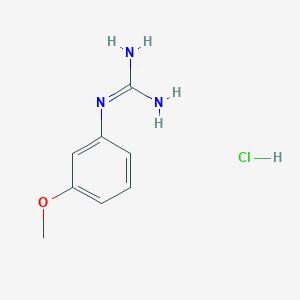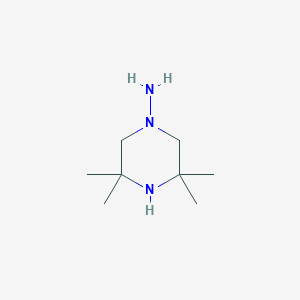
3,3,5,5-Tetramethylpiperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetramethylpiperazin-1-amine, also known as TMPA, is a synthetic compound that is widely used in scientific research. It is a member of the piperazine family of organic compounds and is commonly used as a reagent in organic synthesis. TMPA has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 3,3,5,5-Tetramethylpiperazin-1-amine is not fully understood, but it is believed to act as a proton sponge, which can buffer the pH of the reaction environment. It can also act as a chelating agent, which can coordinate with metal ions and enhance their reactivity. In addition, 3,3,5,5-Tetramethylpiperazin-1-amine can form hydrogen bonds with other molecules, which can stabilize the reaction intermediates and transition states.
Biochemical And Physiological Effects
3,3,5,5-Tetramethylpiperazin-1-amine has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of various enzymes, including proteases and phosphatases. It can also modulate the activity of ion channels and transporters, including the glutamate transporter and the GABA transporter. In addition, 3,3,5,5-Tetramethylpiperazin-1-amine can act as a free radical scavenger, which can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
3,3,5,5-Tetramethylpiperazin-1-amine has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It is also relatively inexpensive compared to other reagents. However, 3,3,5,5-Tetramethylpiperazin-1-amine has some limitations as well. It can be toxic at high concentrations, and its effects on living organisms are not well understood. In addition, its solubility in water is limited, which can make it difficult to use in aqueous reactions.
Future Directions
There are several future directions for the study of 3,3,5,5-Tetramethylpiperazin-1-amine. One area of research is the development of new synthetic methods for the production of 3,3,5,5-Tetramethylpiperazin-1-amine and its derivatives. Another area of research is the study of the biological activity of 3,3,5,5-Tetramethylpiperazin-1-amine and its derivatives, including their effects on ion channels and transporters. Finally, the development of new applications for 3,3,5,5-Tetramethylpiperazin-1-amine, such as in the synthesis of new bioactive compounds or as a probe for the study of biological systems, is an area of active research.
Synthesis Methods
3,3,5,5-Tetramethylpiperazin-1-amine is synthesized by reacting tetramethylpiperazine with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to the amine product. The resulting compound is a white crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
3,3,5,5-Tetramethylpiperazin-1-amine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, where it can be used as a catalyst or a protecting group. It is also used as a ligand in metal-catalyzed reactions, where it can enhance the reactivity and selectivity of the reaction. In medicinal chemistry, 3,3,5,5-Tetramethylpiperazin-1-amine is used as a building block for the synthesis of various bioactive compounds, including antiviral and anticancer agents. In pharmacology, 3,3,5,5-Tetramethylpiperazin-1-amine is used as a probe for the study of ion channels and transporters.
properties
CAS RN |
114881-10-6 |
|---|---|
Product Name |
3,3,5,5-Tetramethylpiperazin-1-amine |
Molecular Formula |
C8H19N3 |
Molecular Weight |
157.26 g/mol |
IUPAC Name |
3,3,5,5-tetramethylpiperazin-1-amine |
InChI |
InChI=1S/C8H19N3/c1-7(2)5-11(9)6-8(3,4)10-7/h10H,5-6,9H2,1-4H3 |
InChI Key |
LHQQSLOFHQRVCW-UHFFFAOYSA-N |
SMILES |
CC1(CN(CC(N1)(C)C)N)C |
Canonical SMILES |
CC1(CN(CC(N1)(C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



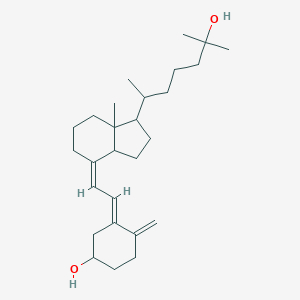
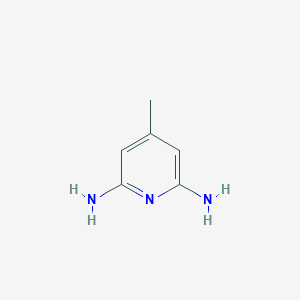
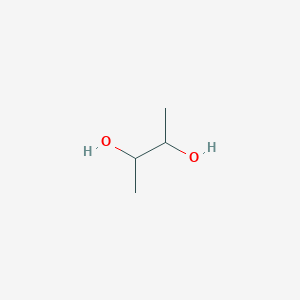
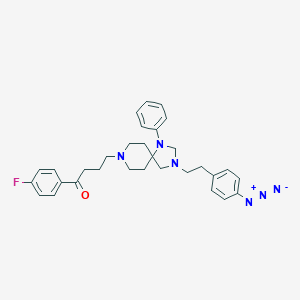
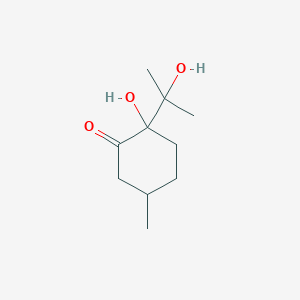
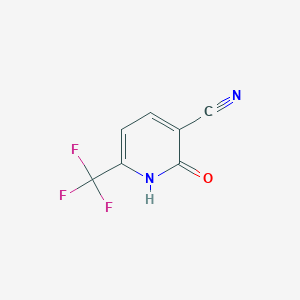
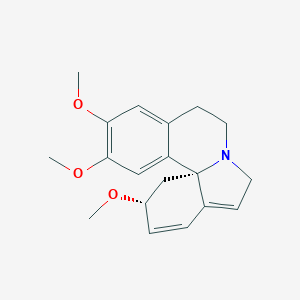
![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)


